

Measuring AR-C133913XX in Clinical Samples: Application Notes and Protocols

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Compound of Interest		
Compound Name:	AR-C133913XX	
Cat. No.:	B611372	Get Quote

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Introduction

AR-C133913XX is one of the two major metabolites of the antiplatelet drug ticagrelor (Brilinta®)[1][2]. Ticagrelor is a direct-acting, reversible P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome[1][3][4]. Understanding the pharmacokinetics of ticagrelor and its metabolites is crucial for optimizing dosing and ensuring patient safety. While the other major metabolite, AR-C124910XX, is known to be pharmacologically active and equipotent to the parent drug, AR-C133913XX is not considered a major active metabolite[1][2][5]. However, its quantification in clinical samples is essential for a comprehensive evaluation of ticagrelor's absorption, distribution, metabolism, and excretion (ADME) profile.

These application notes provide detailed protocols for the accurate measurement of **AR-C133913XX** in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Ticagrelor Metabolism and the Role of AR-C133913XX

Ticagrelor undergoes extensive metabolism, primarily by the cytochrome P450 enzyme CYP3A4, with a minor contribution from CYP3A5[1][2]. This process leads to the formation of

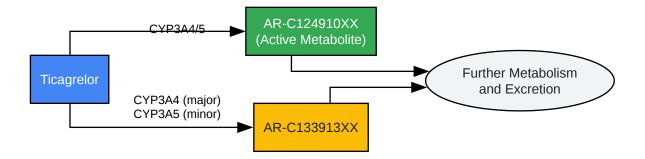




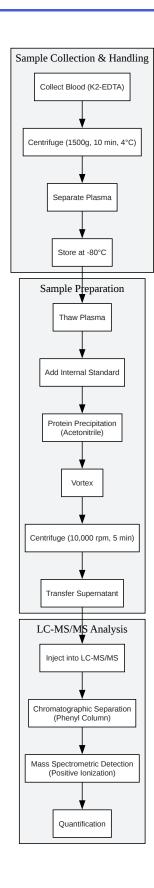


two major metabolites: AR-C124910XX (the active metabolite) and AR-C133913XX[1][2]. The metabolic pathway involves N-dealkylation to form AR-C133913XX[6]. Monitoring the levels of both ticagrelor and its major metabolites, including AR-C133913XX, is critical during clinical trials to assess the drug's pharmacokinetic profile and to investigate potential drug-drug interactions.









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